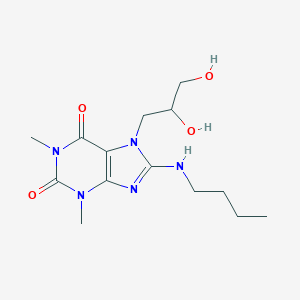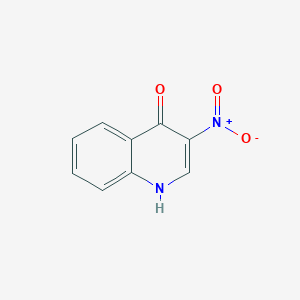
4-(Methoxymethoxy)-2-nitroaniline
概要
説明
4-(Methoxymethoxy)-2-nitroaniline, also known as 4-MNA, is an aromatic nitro compound that has been used in a variety of scientific research applications. It is a nitroarene, which are compounds that contain a nitro group (NO2) attached to an aromatic ring system. 4-MNA is a colorless solid that is soluble in organic solvents, such as ether and alcohol. It has a molecular weight of 181.19 g/mol and a melting point of 145-147°C.
科学的研究の応用
Enzyme Induction : 2-Methoxy-4-nitroaniline and related compounds like 2-methoxy-4-nitroazobenzene are known to selectively induce CYP1A enzymes, particularly CYP1A2, in the liver. This property is significant for understanding drug metabolism and pharmacokinetics (Degawa et al., 1995).
Amplification in Enzyme Assays : A method that amplifies the color of 4-nitroaniline, which is produced during enzyme-catalyzed amidolysis of synthetic chromogenic substrates, is useful in enzyme assays where 4-nitroaniline is the liberated chromogen (Kwaan et al., 1978).
Toxicology and Safety : 4-Methoxy-2-nitroaniline has been evaluated for its toxicity. It exhibits milder hemolytic anemia than expected, with a no-observed-adverse-effect level (NOAEL) for repeated-dose toxicity at 75 mg/kg/day (Tsubokura et al., 2015).
Pharmaceutical Synthesis : The compound is an important intermediate in synthesizing omeprazole, a widely used pharmaceutical (Hou Zhan-peng, 2009).
Photoreaction Studies : 4-Nitroveratrole's photoreaction with n-hexylamine produces isomeric anilines, including N-hexyl-2-methoxy-4-nitroaniline, which is of interest in studies of electron transfer and regioselectivity in chemical reactions (Cantos et al., 1987).
Environmental and Industrial Applications : A novel fluorescent sensor based on molecularly imprinted poly(ionic liquid) has been developed for the detection of 4-nitroaniline in water. This has applications in monitoring industrial wastewater and environmental safety (Xie et al., 2020).
Photocatalytic Reduction : The photocatalytic reduction of 4-nitroaniline to p-phenylenediamine on various photocatalysts is significant for environmental remediation and chemical synthesis (Wu et al., 2013).
Optoelectronic Applications : 4-Methoxy-2-nitroaniline thin films exhibit high UV and visible light absorption, making them suitable for use in photodetectors and in optoelectronic applications (El-Mahalawy & Wassel, 2020).
特性
IUPAC Name |
4-(methoxymethoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLEEMEKCPXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594285 | |
| Record name | 4-(Methoxymethoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54029-61-7 | |
| Record name | 4-(Methoxymethoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)

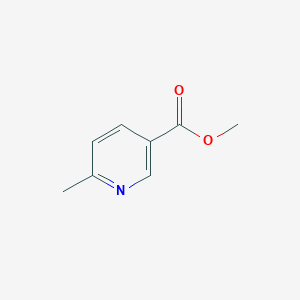
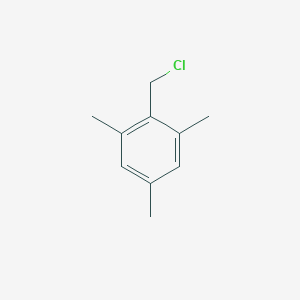
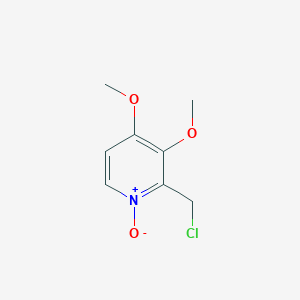

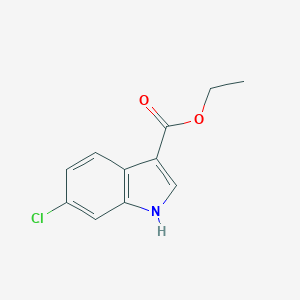
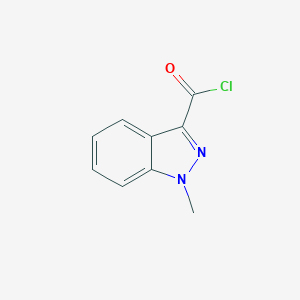
![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
